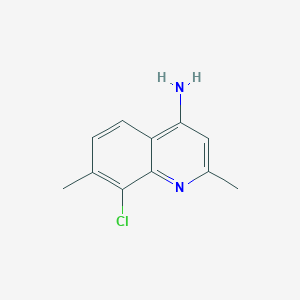

8-Chloro-2,7-dimethylquinolin-4-amine

Description

8-Chloro-2,7-dimethylquinolin-4-amine is a quinoline derivative characterized by chloro and methyl substituents at the 8th, 2nd, and 7th positions of the quinoline scaffold. Quinoline derivatives are widely studied for their antitumor, antimalarial, and antimicrobial activities, with substituent positions and types critically influencing these properties.

Properties

IUPAC Name |

8-chloro-2,7-dimethylquinolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2/c1-6-3-4-8-9(13)5-7(2)14-11(8)10(6)12/h3-5H,1-2H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZNBIACXDBHGFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC(=CC(=C2C=C1)N)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Precursors

- 2,7-Dimethylquinoline or its halogenated derivatives serve as the initial scaffold.

- 4,8-Dichloro-2,7-dimethylquinoline is a common intermediate, where chlorination at both the 4- and 8-positions has been achieved.

- Amines such as ammonia , alkylamines , or N,N-dimethylamine are employed for amination steps.

Chlorination Methods

Chlorination at the 8-position can be achieved through electrophilic aromatic substitution or via directed halogenation using reagents such as sulfuryl chloride or N-chlorosuccinimide (NCS). Alternatively, modern synthetic approaches utilize cascade cyclization methods involving TMSCl (trimethylsilyl chloride) mediated reactions on azide precursors to generate 4-chloroquinolines with high regioselectivity.

Amination via Nucleophilic Aromatic Substitution

The key step for introducing the amino group at the 4-position is nucleophilic aromatic substitution (S_NAr), where the chlorine atom at the 4-position is displaced by an amine nucleophile.

-

- Heating the 4-chloroquinoline derivative with an excess of amine (e.g., N,N-dimethylamine) at elevated temperatures (120–130 °C).

- Reaction times vary from 6 to 8 hours under stirring.

- Solvent-free (neat) conditions or use of solvents like dichloromethane for work-up.

Representative Synthetic Procedure for this compound

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Starting material: 4,8-dichloro-2,7-dimethylquinoline (2.5 mmol) | Prepared via chlorination of 2,7-dimethylquinoline |

| 2 | Amination: N,N-dimethylamine (5 mmol), heated to 120–130 °C, 6–8 h, stirring | Amination at 4-position via nucleophilic substitution |

| 3 | Cooling to room temperature | Reaction mixture cooled for work-up |

| 4 | Extraction with dichloromethane, washing with 5% NaHCO₃, water, brine | Purification steps to remove impurities |

| 5 | Drying with anhydrous MgSO₄, solvent removal under reduced pressure | Concentration of product |

| 6 | Purification by precipitation or column chromatography | Final isolation of pure this compound |

Reaction Parameters and Optimization

| Parameter | Typical Value | Notes |

|---|---|---|

| Temperature | 120–130 °C | Ensures efficient nucleophilic substitution |

| Reaction time | 6–8 hours | Sufficient for complete conversion |

| Molar ratio (amine:quinoline) | 2:1 or higher | Excess amine drives reaction to completion |

| Solvent | Neat or dichloromethane (for work-up) | Neat conditions often preferred for simplicity |

| Work-up washing | 5% NaHCO₃, water, brine | Removes acidic and polar impurities |

| Purification | Precipitation or silica gel chromatography | Ensures high purity |

Research Findings and Analytical Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms substitution pattern and purity.

- Mass Spectrometry (MS): Confirms molecular weight consistent with this compound.

- Yield: Typically moderate to high yields (60–85%) depending on reaction conditions and purification methods.

- Selectivity: High regioselectivity for substitution at the 4-position due to the activating effect of the amino group and steric factors.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2,7-dimethylquinolin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced quinoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Primary amines or ammonia in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

8-Chloro-2,7-dimethylquinolin-4-amine has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of potential antimalarial, antimicrobial, and anticancer agents.

Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.

Material Science: Quinoline derivatives are used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of 8-chloro-2,7-dimethylquinolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, leading to the disruption of essential biological pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to bacterial cell death .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Physicochemical Parameters of Selected Quinolin-4-amine Derivatives

<sup>a</sup>LogP values estimated from analogs; *Hypothetical data inferred from structural trends.

Key Observations :

- Chlorine vs.

- Methyl vs. Phenyl: The 2,7-dimethyl groups in the target compound reduce steric hindrance compared to 2-phenyl derivatives (e.g., 7-chloro-2-phenylquinolin-4-amine ), which may improve synthetic accessibility but lower thermal stability (boiling point ~450–475°C inferred from analogs ).

- Dichloro Substitution: 7,8-Dichloro-2-methylquinolin-4-amine exhibits higher molecular weight (227.09 vs. 207.68) and LogP (3.8 vs. ~3.5) than the target compound, suggesting that additional chloro groups enhance hydrophobicity but may introduce toxicity risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.